3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
Overview
Description
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that features a tetrazole ring attached to a benzene sulfonamide group
Mechanism of Action
Mode of Action
The mode of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide with sodium azide and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
- 1,3,5-tri(1H-tetrazol-5-yl)benzene
- 3,6-bis(1H-tetrazol-5-yl)pyridazine
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJRXVQNYBUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328160 | |
Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326873-69-2 | |
Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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